2-[(Phenylsulfanyl)methyl]butane-1,2-diol
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Overview
Description
2-[(Phenylsulfanyl)methyl]butane-1,2-diol is an organic compound with a unique structure that includes a phenylsulfanyl group attached to a butane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)methyl]butane-1,2-diol typically involves the reaction of a phenylsulfanyl-containing precursor with a butane-1,2-diol derivative. One common method is the nucleophilic substitution reaction where a phenylsulfanyl group is introduced to the butane-1,2-diol backbone under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylsulfanyl)methyl]butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Phenylsulfanyl)methyl]butane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(Phenylsulfanyl)methyl]butane-1,2-diol exerts its effects involves interactions with specific molecular targets. The phenylsulfanyl group can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include redox reactions and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
2-Methylbutane-1,2-diol: Similar backbone but lacks the phenylsulfanyl group.
Phenylsulfanyl derivatives: Compounds with different backbones but containing the phenylsulfanyl group.
Uniqueness
2-[(Phenylsulfanyl)methyl]butane-1,2-diol is unique due to the combination of the phenylsulfanyl group with the butane-1,2-diol backbone, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
110211-06-8 |
---|---|
Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2-(phenylsulfanylmethyl)butane-1,2-diol |
InChI |
InChI=1S/C11H16O2S/c1-2-11(13,8-12)9-14-10-6-4-3-5-7-10/h3-7,12-13H,2,8-9H2,1H3 |
InChI Key |
UCJSKCQIHRSKRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CSC1=CC=CC=C1)O |
Origin of Product |
United States |
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